molecular formula C15H16ClN7O2 B8394804 (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B8394804
M. Wt: 361.78 g/mol
InChI Key: WDEHMCKFQQVGLL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including a chloro substituent, a tetrahydrofuran ring, a pyridine ring, and a triazolopyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves a multi-step process. One common approach is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which is known for its efficiency and high yields This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is studied for its potential as a bioactive molecule. It has shown promise in inhibiting specific enzymes and interacting with biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent . Further research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, (S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN7O2

Molecular Weight

361.78 g/mol

IUPAC Name

7-chloro-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C15H16ClN7O2/c16-13-12-14(20-15(17)19-13)23(22-21-12)6-9-2-1-3-10(18-9)7-25-11-4-5-24-8-11/h1-3,11H,4-8H2,(H2,17,19,20)/t11-/m0/s1

InChI Key

WDEHMCKFQQVGLL-NSHDSACASA-N

Isomeric SMILES

C1COC[C@H]1OCC2=CC=CC(=N2)CN3C4=C(C(=NC(=N4)N)Cl)N=N3

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN3C4=C(C(=NC(=N4)N)Cl)N=N3

Origin of Product

United States

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